molecular formula C15H18N2OS B11084525 6-Methyl-2-[(2,4,6-trimethylphenyl)methylthio]pyrimidin-4-ol

6-Methyl-2-[(2,4,6-trimethylphenyl)methylthio]pyrimidin-4-ol

Cat. No.: B11084525
M. Wt: 274.4 g/mol
InChI Key: YAGDBCRTYPMDMJ-UHFFFAOYSA-N
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Description

6-Methyl-2-[(2,4,6-trimethylphenyl)methylthio]pyrimidin-4-ol is a chemical compound with the molecular formula C14H18N2OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(2,4,6-trimethylphenyl)methylthio]pyrimidin-4-ol typically involves the reaction of 2,4,6-trimethylbenzyl chloride with 6-methyl-4-hydroxypyrimidine-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and sulfide derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-[(2,4,6-trimethylphenyl)methylthio]pyrimidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may have pharmacological effects that could be useful in drug development.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(2,4,6-trimethylphenyl)methylthio]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-methylthio-4-cyanomethoxypyrimidine: This compound has a similar structure but with a cyanomethoxy group instead of a hydroxyl group.

    6-Methyl-2-methylthio-3-cyanomethylpyrimidinone: Another similar compound with a cyanomethyl group and a pyrimidinone ring.

Uniqueness

6-Methyl-2-[(2,4,6-trimethylphenyl)methylthio]pyrimidin-4-ol is unique due to the presence of the 2,4,6-trimethylphenyl group, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

4-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2OS/c1-9-5-10(2)13(11(3)6-9)8-19-15-16-12(4)7-14(18)17-15/h5-7H,8H2,1-4H3,(H,16,17,18)

InChI Key

YAGDBCRTYPMDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NC(=CC(=O)N2)C)C

Origin of Product

United States

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